
2,4,5-trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-3-carboxamide, commonly known as TMTF, is a synthetic compound that has gained significant attention from researchers due to its potential applications in various fields. TMTF is a furanocarboxamide derivative that contains a piperidine ring, making it a unique compound with diverse biological activities.
Mécanisme D'action
The mechanism of action of TMTF is not fully understood. However, studies have shown that TMTF can inhibit the proliferation of tumor cells by inducing apoptosis and cell cycle arrest (Jin et al., 2019). TMTF has also been shown to interact with DNA and inhibit DNA synthesis (Chen et al., 2019).
Biochemical and Physiological Effects
TMTF has been shown to have several biochemical and physiological effects. In vitro studies have shown that TMTF can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer (Jin et al., 2019). TMTF has also been shown to have antibacterial activity against gram-positive bacteria (Chen et al., 2019). In addition, TMTF has been shown to have antioxidant activity and can scavenge free radicals (Zhao et al., 2019).
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of TMTF is its high purity, which makes it suitable for use in various experiments. TMTF is also stable under normal laboratory conditions, making it easy to handle. However, one limitation of TMTF is its low solubility in water, which can make it challenging to use in aqueous solutions.
Orientations Futures
For the study of TMTF include the development of TMTF-based drugs and the synthesis of TMTF derivatives with improved solubility and bioactivity.
Méthodes De Synthèse
The synthesis of TMTF involves the reaction of 2,4,5-trimethylfuran-3-carboxylic acid with 2,2,6,6-tetramethylpiperidine-4-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields TMTF as a white crystalline solid with a purity of over 95% (Chen et al., 2019).
Applications De Recherche Scientifique
TMTF has been extensively studied for its potential applications in various fields such as drug discovery, material science, and environmental science. In drug discovery, TMTF has shown promising results as an antitumor agent (Jin et al., 2019). In material science, TMTF has been used as a building block for the synthesis of functionalized polymers (Chen et al., 2019). In environmental science, TMTF has been used as a fluorescent probe for the detection of nitroaromatic compounds (Zhao et al., 2019).
Propriétés
IUPAC Name |
2,4,5-trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2/c1-10-11(2)21-12(3)14(10)15(20)18-13-8-16(4,5)19-17(6,7)9-13/h13,19H,8-9H2,1-7H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCMAHFYNJJOFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1C(=O)NC2CC(NC(C2)(C)C)(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

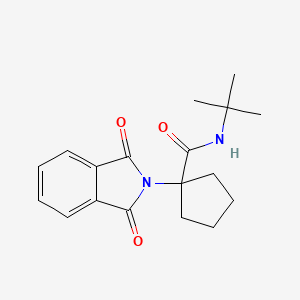
![N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)acetamide](/img/structure/B7471518.png)
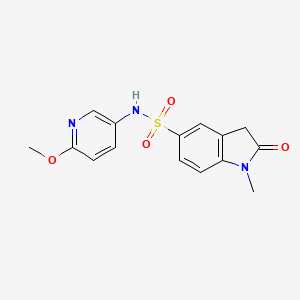
![Ethyl 1-[[1-(1,3-dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]cyclopentane-1-carboxylate](/img/structure/B7471525.png)
![N-[(5-sulfamoylthiophen-2-yl)methyl]cyclohexanecarboxamide](/img/structure/B7471540.png)
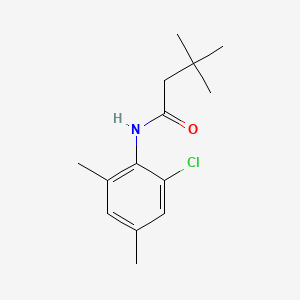

![[(3E)-3-cyano-3-(3-methyl-1,3-benzothiazol-2-ylidene)-2-oxopropyl] 2-(2,4-dioxopyrimidin-1-yl)acetate](/img/structure/B7471551.png)
![2-[2-[(5-Pyrrolidin-1-ylsulfonylpyridin-2-yl)amino]ethoxy]ethanol](/img/structure/B7471565.png)
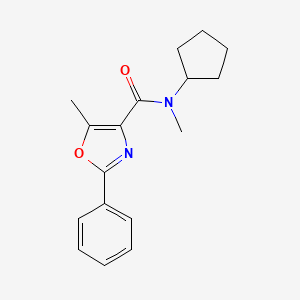
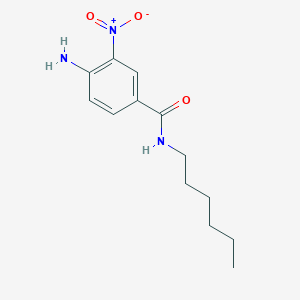
![8-Methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7471581.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7471586.png)
![2-(5-chloro-2-methylanilino)-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7471597.png)